Cas no 4385-91-5 (2-amino-4-methoxybutanoic acid)

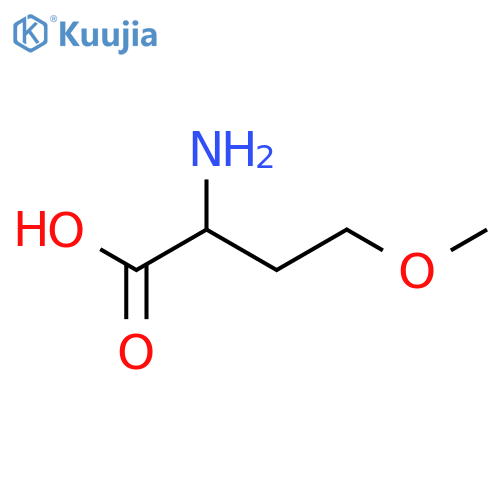

4385-91-5 structure

商品名:2-amino-4-methoxybutanoic acid

2-amino-4-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- Homoserine, O-methyl-

- 2-AMINO-4-METHOXYBUTYRIC ACID

- Methoxinine

- DL-2-Amino-4-methoxy-buttersaeure

- methoxine

- O-Methyl-DL-homoserin, DL-2-Amino-4-methoxy-buttersaeure

- O-methylhomoserin

- O-Methyl-homoserin

- O-methylhomoserine

- O-methyl-homoserine

- 2-amino-4-methoxybutanoic acid

- F8887-3926

- CS-0065907

- NSC-9325

- Butyric acid, 2-amino-4-methoxy-, DL-

- DTXSID40884068

- A7572;NSC 9325

- EINECS 224-496-5

- SCHEMBL524526

- starbld0013336

- Z317025018

- gamma-methoxy-alpha-amino butyric acid

- Oxymethionine

- A 7572

- DL-2-Amino-4-methoxybutanoic acid

- 2-amino-4-methoxy-butyric acid

- 4385-91-5

- NSC9325

- Butyric acid, 2-amino-4-methoxy-

- KFHRMMHGGBCRIV-UHFFFAOYSA-N

- AKOS000195201

- AKOS022482961

- EN300-62236

- NS00049197

- NSC 9325

-

- インチ: InChI=1S/C5H11NO3/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

- InChIKey: KFHRMMHGGBCRIV-UHFFFAOYSA-N

- ほほえんだ: COCCC(C(O)=O)N

計算された属性

- せいみつぶんしりょう: 133.07393

- どういたいしつりょう: 133.073893

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 94.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 72.6

じっけんとくせい

- 密度みつど: 1.146

- ふってん: 284.7°Cat760mmHg

- フラッシュポイント: 126°C

- PSA: 72.55

2-amino-4-methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-62236-0.05g |

2-amino-4-methoxybutanoic acid |

4385-91-5 | 95.0% | 0.05g |

$84.0 | 2025-03-21 | |

| Enamine | EN300-62236-10.0g |

2-amino-4-methoxybutanoic acid |

4385-91-5 | 95.0% | 10.0g |

$1900.0 | 2025-03-21 | |

| Life Chemicals | F8887-3926-0.25g |

2-amino-4-methoxybutanoic acid |

4385-91-5 | 95%+ | 0.25g |

$520.0 | 2023-09-05 | |

| TRC | A612458-10mg |

2-amino-4-methoxybutanoic Acid |

4385-91-5 | 10mg |

$ 64.00 | 2023-04-19 | ||

| Aaron | AR00DD5Z-50mg |

2-amino-4-methoxybutyric acid |

4385-91-5 | 95% | 50mg |

$141.00 | 2025-01-24 | |

| Aaron | AR00DD5Z-500mg |

2-amino-4-methoxybutyric acid |

4385-91-5 | 95% | 500mg |

$481.00 | 2025-01-24 | |

| 1PlusChem | 1P00DCXN-10g |

2-amino-4-methoxybutyric acid |

4385-91-5 | 95% | 10g |

$4006.00 | 2024-05-02 | |

| Aaron | AR00DD5Z-5g |

2-amino-4-methoxybutyric acid |

4385-91-5 | 95% | 5g |

$2984.00 | 2023-12-13 | |

| Aaron | AR00DD5Z-100mg |

2-amino-4-methoxybutyric acid |

4385-91-5 | 95% | 100mg |

$196.00 | 2025-01-24 | |

| 1PlusChem | 1P00DCXN-5g |

2-amino-4-methoxybutyric acid |

4385-91-5 | 95% | 5g |

$2722.00 | 2024-05-02 |

2-amino-4-methoxybutanoic acid 関連文献

-

Kaitlyn M. Towle,Jennifer L. Chaytor,Hongqiang Liu,Pamela Austin,Michel Roberge,Calvin D. Roskelley,John C. Vederas Org. Biomol. Chem. 2013 11 1476

4385-91-5 (2-amino-4-methoxybutanoic acid) 関連製品

- 2177-62-0(β-Methyl Aspartate)

- 6027-21-0(D-Homoserine)

- 672-15-1(L-Homoserine)

- 21394-81-0(D-Aspartic acid beta-methyl ester hydrochloride)

- 1927-25-9(2-amino-4-hydroxybutanoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬